molecular formula C24H30O5 B027798 Taprostene CAS No. 108945-35-3

Taprostene

货号: B027798
CAS 编号: 108945-35-3
分子量: 398.5 g/mol
InChI 键: ZLJOKYGJNOQXDP-OZUBPDBUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Taprostene (CG-4203) is a synthetic, chemically stable prostacyclin (PGI₂) analogue designed to mimic the antiplatelet, vasodilatory, and cytoprotective effects of endogenous PGI₂ while overcoming its rapid metabolic degradation . Structurally, this compound (C₂₄H₃₀O₅) features modifications that enhance stability, such as an oxacyclic ring, which prevents enzymatic oxidation of the 15α-hydroxyl group—a common degradation pathway for natural PGI₂ . It is clinically explored for conditions like critical limb ischemia (CLI), acute myocardial infarction (AMI), and endotoxic shock, though its efficacy varies across studies .

化学反应分析

塔普罗斯汀经历各种化学反应,包括:

这些反应中常用的试剂包括碘等氧化剂和硼氢化钠等还原剂。 形成的主要产物取决于所使用的特定反应条件和试剂 .

科学研究应用

Clinical Applications

1. Treatment of Ischaemic Peripheral Vascular Disease

A significant study involving 30 patients with ischaemic peripheral vascular disease demonstrated that taprostene significantly improved walking capacity. Patients receiving this compound showed a 14% increase in absolute walking time compared to a 2.8% increase in the placebo group one day after infusion. Furthermore, pain-free walking time improved by 23% at eight weeks post-infusion versus 3.8% in the placebo group . These findings suggest this compound's potential as a therapeutic option for enhancing mobility in affected patients.

2. Management of Pulmonary Hypertension

Research indicates that this compound may prevent pulmonary hypertension and preserve cardiac output and peripheral oxygen delivery. In animal models, this compound administration resulted in significant cardiovascular benefits, including maintenance of systemic blood flow and reduction of pulmonary vascular resistance . This positions this compound as a promising candidate for treating pulmonary hypertension.

Case Studies

Case Study 1: Ischaemic Peripheral Vascular Disease

In a randomized controlled trial, patients treated with this compound showed marked improvements in both pain-free and absolute walking distances over an eight-week follow-up period. The study highlighted the compound's ability to enhance exercise tolerance and alleviate symptoms associated with claudication .

ParameterThis compound GroupPlacebo Group
Absolute Walking Time (week 1)14% increase2.8% increase
Pain-Free Walking Time (week 8)23% increase3.8% increase

Case Study 2: Pulmonary Hypertension

In another study focusing on pulmonary hypertension, this compound administration led to reduced mean pulmonary arterial pressure and improved cardiac output compared to control groups. These results underscore its potential role in managing chronic pulmonary conditions .

作用机制

塔普罗斯汀主要通过前列环素受体 (IP 受体) 发挥其作用。塔普罗斯汀与 IP 受体结合后,激活腺苷酸环化酶,导致 cAMP 水平升高。 这种激活导致各种下游效应,包括血管舒张、抑制血小板聚集和抗炎作用 . 塔普罗斯汀还通过增强其诱导人呼吸道上皮细胞抗炎基因的能力,增强糖皮质激素的作用 .

相似化合物的比较

Comparison with Similar Prostacyclin Analogues

Pharmacological Potency and Selectivity

Taprostene vs. Epoprostenol (PGI₂)

  • Platelet Inhibition : this compound is ~3-fold less potent than natural PGI₂ in inhibiting ADP-induced platelet aggregation in vitro but exhibits a longer-lasting effect. In rats, the ED₅₀ for ADP aggregation inhibition was 0.36 µg/kg/min (this compound) vs. 0.12 µg/kg/min (PGI₂) .
  • Cytoprotection: In splanchnic artery occlusion (SAO) shock models, this compound significantly improved survival and maintained mean arterial pressure (96 ± 3 mmHg vs.
  • Receptor Activity : this compound acts as a partial agonist at IP receptors in guinea pig, rat, and mouse vascular tissues, with species-dependent efficacy. Unlike PGI₂, it shows minimal activity at EP4 receptors, reducing off-target effects .

This compound vs. Iloprost

  • Potency : In vagus nerve stimulation studies, this compound’s equi-effective molar ratio (EMR) relative to cicaprost (a high-selectivity IP agonist) was 1.0, comparable to iloprost. However, iloprost has broader receptor activity, including DP1 and EP1 receptors, contributing to side effects like flushing .
  • Clinical Use : Iloprost is FDA-approved for pulmonary arterial hypertension (PAH), whereas this compound failed to show significant benefit in CLI trials (43% vs. 38% amputation-free survival at 6 months; P > 0.05) .

This compound vs. Cicaprost

  • Selectivity : Cicaprost is a highly selective IP agonist (EMR = 1.0), while this compound’s EMR varies by tissue type. Cicaprost’s shorter half-life limits clinical utility compared to this compound’s prolonged action .

Clinical Efficacy Across Indications

Compound Indication Key Findings Reference
This compound CLI No significant improvement in amputation rates vs. placebo (43% vs. 38%)
AMI (START Trial) Trend toward reduced re-occlusion post-revascularization (1/5 vs. 3/4 in placebo)
Endotoxic Shock (Rabbits) Preserved cardiac output, reduced pulmonary hypertension, improved renal function
Iloprost PAH Improved exercise capacity and hemodynamics in PAH
Beraprost CLI Mixed results in pain relief and ulcer healing; limited long-term data

Metabolic Stability and Structural Advantages

  • This compound : The oxacyclic structure and absence of labile β-chain groups confer resistance to 15-PGDH enzyme degradation, extending its half-life compared to PGI₂ (~30–60 mins vs. <3 mins) .
  • Carbacyclin: Lacks the enol ether moiety of this compound, making it less stable in vivo .
  • Treprostinil (UT-15): Modified with a tricyclic benzindene core for subcutaneous administration, whereas this compound requires intravenous infusion .

生物活性

Taprostene, a chemically stable analogue of prostacyclin (PGI2), has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases and inflammatory conditions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound primarily acts as a selective agonist for the prostacyclin receptor (IP receptor), which is a G-protein-coupled receptor (GPCR). Upon activation, it induces vasodilation and inhibits platelet aggregation, contributing to its therapeutic effects in vascular diseases. The mechanism involves the elevation of intracellular cyclic AMP (cAMP) levels, which subsequently modulates various cellular responses including inflammation and vascular tone.

Pharmacological Effects

1. Vascular Effects:

  • Vasodilation: this compound has been shown to significantly lower mean arterial blood pressure in animal models. For instance, in anesthetized rabbits, this compound administration resulted in a 22% reduction in blood pressure without significantly affecting plasma fibrinogen levels .
  • Improvement in Peripheral Circulation: In a clinical trial involving patients with ischemic peripheral vascular disease, this compound treatment led to a significant increase in both absolute walking time and pain-free walking time compared to placebo over an 8-week follow-up period .

2. Antiplatelet Activity:

  • This compound prolongs the half-life of platelets and affects platelet function parameters. In vitro studies indicated no significant changes in platelet aggregation under various stimuli post-treatment with this compound . However, the clinical implications suggest potential benefits in preventing thrombotic events.

3. Anti-inflammatory Properties:

  • In human airway epithelial cells, this compound suppressed the release of pro-inflammatory chemokines (CXCL9 and CXCL10) induced by interferon-γ. This effect was shown to be concentration-dependent and involved cAMP-dependent protein kinase pathways .

Case Studies

Case Study 1: Ischemic Peripheral Vascular Disease

  • Objective: To evaluate the efficacy of this compound on walking ability in patients with intermittent claudication.
  • Methodology: A double-blind, placebo-controlled study involving 30 patients who received either this compound or placebo.
  • Results: Patients receiving this compound demonstrated a significant increase in walking distances at follow-up intervals (14% increase in absolute walking time compared to 2.8% for placebo) alongside improvements in pain-free walking times (23% vs. 3.8%) at 8 weeks post-infusion .

Case Study 2: Hearing Recovery Post Noise Exposure

  • Objective: To assess the effects of this compound on hearing recovery after exposure to repetitive noise.
  • Findings: The stable analogue showed comparable effects to epoprostenol in improving hearing thresholds in guinea pigs, indicating its potential neuroprotective properties .

Data Summary

Parameter This compound Group Placebo Group Statistical Significance
Absolute Walking Time (8 weeks)14% increase2.8% increasep < 0.05
Pain-Free Walking Time (8 weeks)23% increase3.8% increasep < 0.05
Mean Arterial Blood Pressure-22%N/AN/A

属性

IUPAC Name

3-[(Z)-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c25-21(16-6-2-1-3-7-16)10-9-19-20-13-18(29-23(20)14-22(19)26)12-15-5-4-8-17(11-15)24(27)28/h4-5,8-12,16,19-23,25-26H,1-3,6-7,13-14H2,(H,27,28)/b10-9+,18-12-/t19-,20-,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJOKYGJNOQXDP-OZUBPDBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)O)/O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872496
Record name Taprostene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108945-35-3
Record name Taprostene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108945-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taprostene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108945353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taprostene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAPROSTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MS1HEY2IZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Taprostene
Taprostene
Taprostene
Taprostene
Taprostene
Taprostene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。